2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole
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Overview
Description
2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a 4-bromophenyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with ethylsulfonylacetylene in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the ethylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-pyrrole: Lacks the ethylsulfonyl group, which may affect its reactivity and biological activity.
3-(4-Bromophenyl)-1H-pyrrole: The position of the bromophenyl group is different, which can influence its chemical properties.
2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole: Substitution of bromine with chlorine can alter its reactivity and interactions with molecular targets.
Uniqueness
2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the presence of both the bromophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12BrNO2S |
---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
OWPWOURRCVNUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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